5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid
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Overview
Description
5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid is a chemical compound with the CAS Number: 680210-93-9 . Its molecular weight is 253.67 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the starting ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate behaves in the usual manner to alkaline or acid hydrolysis, giving the corresponding 3-carboxylic acid, which in turn undergoes decarboxylation in HCl 12M, at reflux temperature, yielding the final compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4ClN3O2S/c10-7-6-5(1-2-16-6)13-8(12-7)4(3-11-13)9(14)15/h1-3H,(H,14,15) .Chemical Reactions Analysis
The reactivity of similar compounds has been studied extensively . For example, the reactivity of the new nucleus regarding alkylation, reduction, halogenation, and hydrolyses has been investigated .Physical and Chemical Properties Analysis
The compound is stored at ambient temperature . More specific physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
Synthesis and Biological Activity
Approach to Fused Pyridine-4-Carboxylic Acids : A library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, was synthesized via a Combes-type reaction. These compounds underwent standard combinatorial transformations, indicating their versatility in chemical synthesis for potential application in drug discovery (Volochnyuk et al., 2010).
Antimicrobial Activity of Amino Derivatives : The antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine was studied, showing that some compounds exhibited promising antimicrobial activity. This highlights the potential therapeutic applications of thienopyrimidine derivatives (Sirakanyan et al., 2018).
Polynuclear Heterocycles with Antimicrobial Activity : The synthesis of thienyl pyrazolo[1,5-a]pyrimidines was facilitated by an environmentally friendly solvent, polyethylene glycol-400. These compounds demonstrated interesting antibacterial and antifungal activities, indicating their potential as microbial inhibitors (Konda et al., 2022).
RNA Polymerase Inhibitors : Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their antimicrobial activity as RNA polymerase inhibitors. One compound, in particular, showed potent inhibitory activity comparable to that of Rifampicin, a reference drug, suggesting these derivatives could be promising candidates for antimicrobial agents (Abdallah & Elgemeie, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-chloro-5-thia-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene-10-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3O2S/c10-7-6-5(1-2-16-6)13-8(12-7)4(3-11-13)9(14)15/h1-3H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUHBIVKZBNNCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N3C(=C(C=N3)C(=O)O)N=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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